
Ganirelix acetate
Descripción general
Descripción
Ganirelix (acetato) es un decapéptido sintético y un antagonista competitivo de la hormona liberadora de gonadotropinas. Se utiliza principalmente en la reproducción asistida para controlar la ovulación inhibiendo los aumentos prematuros de la hormona luteinizante. Este compuesto es conocido por su rápida y reversible supresión de la secreción de gonadotropina, lo que lo convierte en una herramienta valiosa en los tratamientos de fertilidad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Ganirelix (acetato) se sintetiza mediante técnicas de síntesis de péptidos en fase sólida (SPPS). El proceso implica el acoplamiento secuencial de aminoácidos con protección de la cadena lateral de acuerdo con la secuencia del péptido. La estrategia de síntesis Fmoc/tBu se emplea comúnmente, donde los aminoácidos se acoplan uno por uno a un portador de resina de amino. Después del acoplamiento, se elimina el grupo protector Fmoc y el N-terminal se acetila. Luego se eliminan los grupos protectores de la cadena lateral y el péptido se purifica para obtener Ganirelix (acetato) .
Métodos de producción industrial: En entornos industriales, la síntesis de Ganirelix (acetato) implica SPPS a gran escala con purificación por cromatografía líquida de alto rendimiento (HPLC). El uso de agua como disolvente de reacción y el mantenimiento de valores de pH específicos durante el proceso mejoran significativamente el rendimiento y la pureza del producto .
Análisis De Reacciones Químicas
Synthetic Routes and Reaction Mechanisms
Ganirelix acetate is synthesized via solid-phase peptide synthesis (SPPS) with optimized coupling, deprotection, and side-chain modification steps.
Optimized Reaction Conditions
A comparative study of synthesis parameters revealed the following optimal conditions :
Experiment | Molar Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
6 | 1:2:1% | 25 | 3 | 55 | 99.65 |
8 | 1:2:1% | 35 | 3 | 40 | 99.50 |
Higher yields (55%) and purity (99.65%) were achieved at 25°C with a 3-hour reaction time .
Metabolic Pathways and Degradation Reactions
This compound undergoes enzymatic cleavage in vivo, producing peptide fragments without hepatic cytochrome P450 involvement .
Primary Metabolites
- 1-4 and 1-6 Peptide Fragments : Identified in feces (17.1–18.4% of dose) .
- Intact Compound : 50–70% remains in plasma 4 hours post-IV administration .
Pharmacokinetic Parameters
Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) |
---|---|---|
t₁/₂ (h) | 12.8 ± 4.3 | 16.2 ± 1.6 |
Cₘₐₓ (ng/mL) | 14.8 ± 3.2 | 11.2 ± 2.4 |
AUC (ng·h/mL) | 96 ± 12 | 77.1 ± 9.8 |
Steady-state serum concentrations are achieved after 3 days of dosing .
Stability and Degradation Under Environmental Stress
This compound’s stability is influenced by temperature, humidity, and solvent composition.
Solubility and Solvent Compatibility
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Ethanol | 0.25 | Stable for 24 hours |
DMSO | 30 | Stable for >1 week |
PBS (pH 7.2) | 10 | Stable for ≤24 hours |
Thermal and Humidity Stress
Exposure to 40°C/75% RH for 14 days caused:
- Secondary Structure Changes : Reduced α-helix content from 28% to 18% (CD spectroscopy) .
- Aggregation : Increased β-sheet formation observed via FTIR .
Degradation Pathways
- Enzymatic Hydrolysis : Cleavage at Tyr⁵-Ser⁶ and Ser⁶-D-homoArg⁷ bonds .
- Oxidative Stress : No significant degradation under ambient O₂ .
Critical Analysis of Reaction Byproducts
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ganirelix acetate functions by inhibiting premature luteinizing hormone (LH) surges, which are critical in preventing the premature maturation of ovarian follicles. This mechanism allows for better control over the timing of ovulation and enhances the success rates of assisted reproductive technologies.
- Molecular Structure : this compound has a molecular weight of 1570.4 and is characterized by high aqueous solubility and stability due to D-amino acid substitutions. It exhibits a ninefold higher receptor-binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant of .
Controlled Ovarian Hyperstimulation
This compound is primarily utilized in COH protocols for IVF. Studies have demonstrated its effectiveness in reducing the duration of treatment and the amount of gonadotropins required compared to other GnRH agonists.
- Efficacy : In a comparative study involving 240 women undergoing IVF, those treated with this compound required significantly less gonadotropin and had earlier human chorionic gonadotropin (hCG) administration compared to those receiving leuprolide acetate. The clinical pregnancy rate was also higher in the ganirelix group, particularly among women under 35 years .
- Safety : this compound has shown a favorable safety profile with fewer injection site reactions compared to leuprolide acetate. In trials, moderate and severe reactions were reported at rates of 11.9% and 0.6% for ganirelix versus 24.4% and 1.1% for leuprolide .
Prevention of Premature LH Surges
The primary indication for this compound is the prevention of premature LH surges during ovarian stimulation cycles.
- Clinical Trials : A phase III trial demonstrated that ganirelix effectively suppressed LH surges without significant differences in oocyte retrieval rates or pregnancy outcomes compared to leuprolide acetate . Another study confirmed that no patients experienced premature LH surges when treated with ganirelix .
Comparative Studies
In addition to its primary applications, various studies have compared ganirelix with other GnRH antagonists:
Case Studies and Research Findings
Several case studies have documented the successful application of this compound in clinical settings:
- Study on Infertile Women : A prospective randomized controlled study involving 236 women demonstrated that a newly developed pre-filled syringe of ganirelix showed comparable IVF outcomes to traditional formulations, confirming its efficacy and safety .
- Long-term Effects : Research has indicated that ganirelix's effects on hormone suppression are reversible, making it suitable for patients requiring temporary hormonal modulation during fertility treatments .
Mecanismo De Acción
Ganirelix (acetato) actúa bloqueando competitivamente los receptores de la hormona liberadora de gonadotropinas en las gonadotropas hipofisarias. Esta acción suprime rápida y reversiblemente la secreción de la hormona luteinizante y la hormona folículoestimulante. A diferencia de los agonistas de la hormona liberadora de gonadotropinas, Ganirelix (acetato) no causa un aumento inicial en los niveles de gonadotropina, lo que lo hace efectivo para prevenir los aumentos prematuros de la hormona luteinizante .
Comparación Con Compuestos Similares
Ganirelix (acetato) se compara con otros antagonistas y agonistas de la hormona liberadora de gonadotropinas:
Cetrorelix: Otro antagonista de la hormona liberadora de gonadotropinas utilizado en tratamientos de fertilidad. Ambos compuestos tienen mecanismos de acción similares, pero difieren en sus secuencias de aminoácidos y farmacocinética.
Leuprolide: Un agonista de la hormona liberadora de gonadotropinas utilizado en terapia reproductiva. .
Unicidad: Ganirelix (acetato) es único debido a su rápida aparición de acción y la falta de aumento inicial de gonadotropina, lo que lo convierte en una opción preferida para prevenir la ovulación prematura durante los tratamientos de fertilidad .
Compuestos similares:
- Cetrorelix
- Leuprolide
- Degarelix
Ganirelix (acetato) destaca por sus aplicaciones específicas en reproducción asistida y su favorable perfil farmacocinético .
Actividad Biológica
Ganirelix acetate is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily utilized in assisted reproductive technology (ART), particularly for controlled ovarian hyperstimulation (COH) in in vitro fertilization (IVF) protocols. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
This compound functions by competitively binding to GnRH receptors in the pituitary gland, effectively inhibiting the release of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in:
- Rapid Suppression : A swift and reversible reduction in gonadotropin secretion, preventing premature LH surges during ovarian stimulation.
- Specificity : Ganirelix exhibits a ninefold higher binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant () of 0.4 nM .
- No Initial Gonadotropin Release : Unlike GnRH agonists, ganirelix does not trigger an initial release of endogenous gonadotropins, aligning with its antagonist properties .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its absorption and elimination:
- Administration : Typically administered via subcutaneous injection.
- Absorption : Achieves maximum serum concentrations approximately one hour post-injection with an absolute bioavailability exceeding 90% .
- Half-Life : The elimination half-life ranges from 12.8 to 16.2 hours depending on single or multiple doses, allowing for once-daily dosing in clinical settings .
- Steady State : Steady-state concentrations are reached within 2 to 3 days of daily administration .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Single Dose (250 mcg) | Multiple Dose (250 mcg) |
---|---|---|
(h) | 1.1 | 1.1 |
(h) | 12.8 | 16.2 |
(ng/mL) | 14.8 | 11.2 |
AUC (ng•h/mL) | 96 | 77.1 |
Clearance (L/h) | 2.4 | 3.3 |
Volume of Distribution (L) | 43.7 | 76.5 |
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in comparison to traditional GnRH agonists like leuprolide acetate in IVF protocols:
- Comparison Studies : In a retrospective cohort study involving 247 women undergoing IVF, ganirelix was associated with significantly lower gonadotropin requirements and earlier administration of human chorionic gonadotropin (hCG) .
- Pregnancy Rates : Among women under 35 years, the clinical pregnancy rate per initiated cycle was significantly higher in the ganirelix group (27% vs. 12% for leuprolide), indicating enhanced reproductive outcomes .
Case Study Insights
A prospective randomized study involving patients with polycystic ovarian syndrome (PCOS) highlighted that ganirelix resulted in similar oocyte quality compared to agonist protocols but required significantly less FSH and shorter stimulation duration . This suggests that ganirelix may offer logistical and financial advantages in ART settings.
Safety Profile
This compound has been deemed safe for use in clinical settings:
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129311-55-3 | |
Record name | Ganirelix acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANIRELIX ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []
A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in this compound. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []
A: Studies show that this compound can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []
A: this compound, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:
- Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []
- Delayed-start protocol: An original protocol using this compound with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []
A: Studies indicate that this compound does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where this compound was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []
A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with this compound might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on this compound's efficacy.
A: While the provided abstracts don't focus on adverse effects, this compound is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.